![molecular formula C11H13N3O5 B2674655 N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899978-70-2](/img/structure/B2674655.png)
N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
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Overview
Description
“N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide” is a complex organic compound. Based on its name, it likely contains an oxalamide group (a type of amide), a 2-hydroxyethyl group (an alcohol), and a 2-methyl-5-nitrophenyl group (a nitroaromatic compound). These types of compounds often have interesting chemical properties and can be used in a variety of applications .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The oxalamide group would likely contribute to the rigidity of the molecule, while the 2-hydroxyethyl and 2-methyl-5-nitrophenyl groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by its functional groups. For example, the oxalamide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Scientific Research Applications
Synthetic Applications
A novel synthetic approach for di- and mono-oxalamides, including compounds structurally related to N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, was developed. This method utilizes acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, leading to the synthesis of anthranilic acid derivatives and oxalamides, demonstrating the compound's relevance in synthetic chemistry (Mamedov et al., 2016).
Chemical Sensor Development
The compound's structural motif has been utilized in the development of chemosensors. For instance, a Schiff base chemosensor for highly selective sensing of cyanide in aqueous solutions was designed using a similar nitrophenyl component. This sensor demonstrated unique selectivity toward cyanide, indicating the potential of this compound derivatives in environmental monitoring and safety applications (Na et al., 2014).
Structural Studies
In a structural study, the crystal structure of a compound closely related to this compound was examined, revealing the compound's conformation and interactions. This study provides insights into the structural characteristics of oxalamides, which can be crucial for understanding their reactivity and properties in various applications (Wang et al., 2016).
Material Science Applications
Compounds structurally related to this compound have been explored for their potential in material science, particularly in the development of polymers with specific optical properties. For example, the synthesis and copolymerization of nitrophenyl derivatives have been studied for applications in reversible optical storage, demonstrating the utility of these compounds in advanced material technologies (Meng et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2-methyl-5-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-7-2-3-8(14(18)19)6-9(7)13-11(17)10(16)12-4-5-15/h2-3,6,15H,4-5H2,1H3,(H,12,16)(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAQTFLLYNUUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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